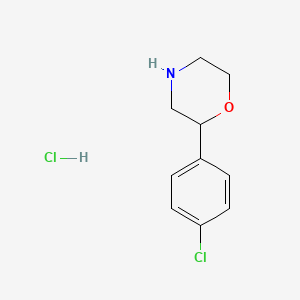
2-(4-Chlorophenyl)morpholine hydrochloride
Overview
Description
“2-(4-Chlorophenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1820572-03-9 . It has a molecular weight of 234.12 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “2-(4-Chlorophenyl)morpholine hydrochloride” is1S/C10H12ClNO.ClH/c11-9-3-1-8 (2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)morpholine hydrochloride” is a powder . It has a molecular weight of 234.12 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Biological Properties
2-(4-Chlorophenyl)morpholine hydrochloride has been utilized in the synthesis of new compounds with significant anticonvulsive activities. In a study by Papoyan et al. (2011), new derivatives of this compound were synthesized and tested for various biological activities. These derivatives exhibited pronounced anticonvulsive activities, which indicates their potential use in treatments related to seizure disorders (Papoyan et al., 2011).
Crystal Structure Analysis
The crystal structure of compounds related to 2-(4-Chlorophenyl)morpholine hydrochloride, such as dimethomorph, has been analyzed. Kang et al. (2015) studied the crystal structure of dimethomorph, which is a morpholine fungicide, revealing details about its molecular configuration and interactions (Kang et al., 2015).
Antinociceptive Effects
Research by Listos Joanna et al. (2013) explored the antinociceptive activity of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice. The study demonstrated that these compounds produced significant antinociceptive effects, suggesting potential applications in pain management (Listos Joanna et al., 2013).
Synthesis and Complexation with Metals
A study by Singh et al. (2000) involved the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). This research contributes to understanding the interactions of such compounds with metal ions, which is crucial in various chemical and pharmaceutical applications (Singh et al., 2000).
Lysosome-Targetable Fluorescent Probe
The compound was used in developing a morpholine-type naphthalimide chemsensor for imaging trivalent metal ions in living cells, as explored by Ye et al. (2019). This research indicates its potential application in biomedical imaging and diagnostics (Ye et al., 2019).
Synthesis of Antidepressive Compounds
Research by Guo Ya-nan (2010) involved the synthesis of 3-methyl-2-(3-chlorophenyl) morpholinhydrochloride, which showed potent antidepressive activities. This indicates its potential application in developing new antidepressant drugs (Guo Ya-nan, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEDLLVHFJZRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



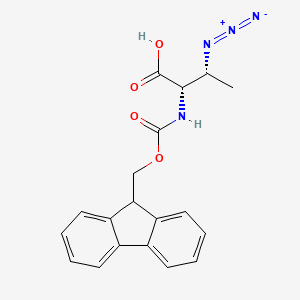
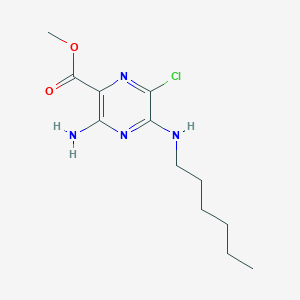
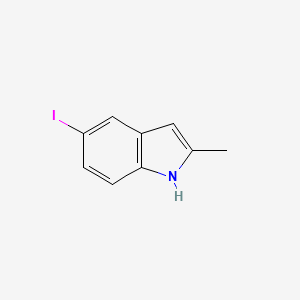
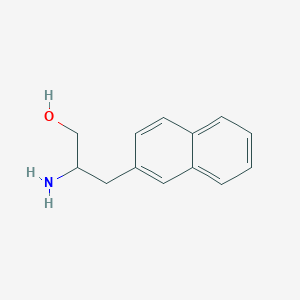
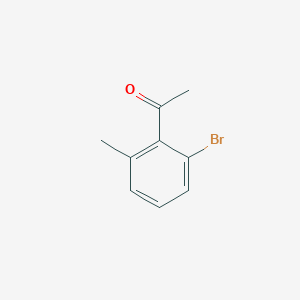
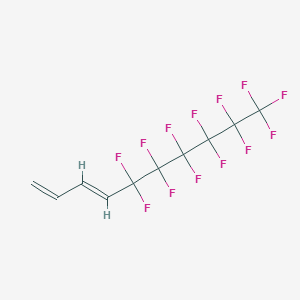

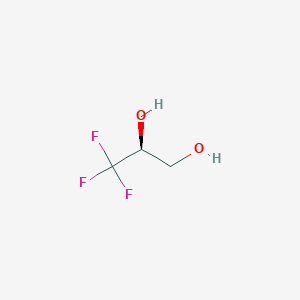
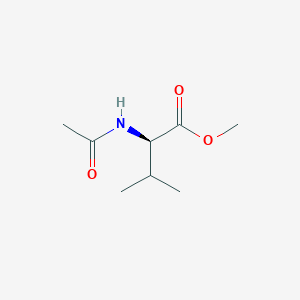

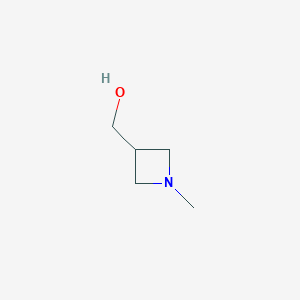
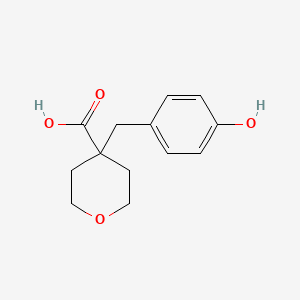
![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)